molecular formula C18H16N4O2S B2484371 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896318-07-3

2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2484371
CAS RN: 896318-07-3
M. Wt: 352.41
InChI Key: AOYARMKOUAABIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds like 2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one often involves multi-step reactions that introduce functional groups through nucleophilic substitution, cycloaddition, or condensation reactions. While specific synthesis pathways for this compound are not detailed in the available literature, related works suggest the use of starting materials like 4H-1,2,4-triazol-3-amines and their subsequent reactions with cyano groups or isothiocyanates to construct the triazine ring (Mojzych, Karczmarzyk, Fruziński, & Rykowski, 2007; Branowska, 2005). These methods could be adapted or serve as inspiration for synthesizing the compound , focusing on the strategic introduction of the sulfanyl and methyl groups into the heterocyclic framework.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds bearing triazine rings is characterized by their planar or near-planar arrangements, facilitating π-π stacking and hydrogen bonding interactions (Fun, Quah, Nithinchandra, & Kalluraya, 2011). These structural features significantly influence the compound's reactivity and its interaction with other molecules, making them relevant for materials science and drug design.

Chemical Reactions and Properties

Chemical reactions involving this compound likely leverage the active sites provided by its indole, pyridine, and triazine rings. For instance, the nucleophilic sites on the triazine ring can undergo substitution reactions, while the indole moiety may participate in electrophilic substitution reactions. The presence of a sulfanyl group adds to the compound's versatility, enabling it to engage in further transformations such as sulfenylation or coupling reactions, which are pivotal in synthesizing complex molecules (Branowska, 2005).

Physical Properties Analysis

The physical properties of such heterocyclic compounds, including melting points, solubility, and crystal structure, can be inferred from related structures in the literature. For example, compounds with similar heterocyclic frameworks often crystallize in non-centrosymmetric space groups, indicating potential non-linear optical properties (Hwang et al., 2006). Their solubility in various solvents can be predicted based on the polarity and the presence of functional groups capable of forming hydrogen bonds.

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-6-7-15-19-17(20-18(24)22(15)10-12)25-11-16(23)21-9-8-13-4-2-3-5-14(13)21/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYARMKOUAABIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N3CCC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.